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Introduction:Candida albicans is a major human fungal pathogen, and its ability to transition

from a yeast to a hyphal morphology is a key virulence determinant.[1][2] During hyphal

growth, C. albicans secretes Candidalysin, a 31-amino acid peptide toxin encoded by the

ECE1 gene.[3][4][5] Candidalysin is the first cytolytic peptide toxin identified in any human

fungal pathogen and plays a critical role in host cell damage and the activation of innate

immune responses during mucosal and systemic infections.[5][6][7][8] It directly damages

epithelial cell membranes, leading to the release of danger signals and the induction of pro-

inflammatory cytokines through the activation of signaling pathways, including the epidermal

growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.[1][6][7]

[9]

Generating ECE1 knockout (ece1Δ/Δ) strains is a fundamental strategy for studying the

specific roles of Candidalysin in C. albicans pathogenesis. These knockout strains are

invaluable tools for dissecting the molecular mechanisms of fungal virulence, host-pathogen

interactions, and for the development of novel antifungal therapies. This document provides

detailed protocols for generating Candidalysin-deficient C. albicans strains using CRISPR-Cas9

technology, along with methods for phenotypic characterization.

Phenotypic Consequences of ECE1 Deletion
The deletion of ECE1 results in a strain incapable of producing Candidalysin, leading to a

significant attenuation of virulence. The primary phenotypes observed in ece1Δ/Δ mutants
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compared to wild-type (WT) strains are summarized below.

Table 1: Quantitative Phenotypic Comparison of Wild-Type (WT) vs. ece1Δ/Δ C. albicans

Phenotypic Trait
Wild-Type
(ECE1/ECE1)

ece1Δ/Δ Mutant
Key Functions of
Candidalysin

Epithelial Cell

Damage

High levels of LDH

release

Minimal to no LDH

release[7][10]

Direct membrane

permeabilization and

cell lysis.[5][8]

Immune Activation

Strong induction of c-

Fos, MKP1, and pro-

inflammatory

cytokines (e.g., IL-1α,

IL-1β, G-CSF, GM-

CSF).[1][6][7]

Significantly reduced

or absent induction of

immune signaling

pathways and

cytokines.[7][10]

Activation of EGFR

and MAPK "danger-

response" pathways.

[1][6]

Neutrophil

Recruitment

Robust neutrophil

infiltration at the site of

infection.[7]

Markedly diminished

neutrophil recruitment.

[11]

Induction of

neutrophil-activating

chemokines.[7][9]

Calcium Influx

Rapid and sustained

influx of Ca2+ into

host epithelial cells.[7]

[8][11]

No significant Ca2+

influx.[12]

Formation of pores in

the host cell

membrane.[11]

Hemolytic Activity
Exhibits hemolytic

activity.[13]

Lacks hemolytic

activity.[13]

Direct lysis of red

blood cells.[13]

In Vivo Virulence

Virulent in mucosal

(oropharyngeal,

vaginal) and systemic

infection models.[5][6]

Avirulent or highly

attenuated virulence

in animal models.[5][8]

Critical for tissue

invasion and

establishment of

infection.[6]

Hyphal Length
Normal hyphal

formation.

No significant

difference in hyphal

length under standard

inducing conditions.[3]

[10]

Candidalysin's

primary role is

toxigenic, not

morphogenic.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://journals.asm.org/doi/10.1128/mbio.02178-17
https://bib-pubdb1.desy.de/record/296878/files/nihms764266.pdf
https://www.researchgate.net/publication/310803154_Candidalysin_is_a_fungal_peptide_toxin_critical_for_mucosal_infection
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6687503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://journals.asm.org/doi/10.1128/mbio.02178-17
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6687503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://journals.asm.org/doi/10.1128/mbio.00603-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://pubmed.ncbi.nlm.nih.gov/35380879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://www.researchgate.net/publication/310803154_Candidalysin_is_a_fungal_peptide_toxin_critical_for_mucosal_infection
https://journals.asm.org/doi/10.1128/mbio.00603-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC11323794/
https://journals.asm.org/doi/10.1128/mbio.00603-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC9785678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9785678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9785678/
https://bib-pubdb1.desy.de/record/296878/files/nihms764266.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6687503/
https://bib-pubdb1.desy.de/record/296878/files/nihms764266.pdf
https://www.researchgate.net/publication/310803154_Candidalysin_is_a_fungal_peptide_toxin_critical_for_mucosal_infection
https://pmc.ncbi.nlm.nih.gov/articles/PMC6687503/
https://pubmed.ncbi.nlm.nih.gov/8359888/
https://journals.asm.org/doi/10.1128/mbio.02178-17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways Activated by Candidalysin
Candidalysin initiates a cascade of signaling events in host epithelial cells upon invasion by C.

albicans hyphae. The toxin forms pores in the cell membrane, leading to an influx of calcium.

This triggers multiple downstream pathways, primarily centered around the activation of the

Epidermal Growth Factor Receptor (EGFR).

Host Epithelial Cell

Candidalysin
(from ECE1)

Membrane Pore
Formation

 Secretion & Insertion 

Calcium (Ca²⁺)
Influx

EGFR Activation

Ligand-independent
EGFR Phosphorylation via Src

MMP Activation

EGFR Ligand
Release

MAPK Pathway
(ERK1/2, p38)

c-Fos / MKP1
Activation

Cytokine Release
(G-CSF, GM-CSF, IL-6)

Innate Immunity
(Neutrophil Recruitment)

Click to download full resolution via product page

Caption: Candidalysin-induced host cell signaling pathway.

Protocol 1: Generating ece1Δ/Δ Strains via CRISPR-
Cas9
This protocol outlines a transient CRISPR-Cas9 approach for deleting the ECE1 gene in C.

albicans.[14][15][16] This method relies on the co-transformation of a Cas9 expression
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cassette, a specific guide RNA (gRNA), and a DNA repair template.

Workflow Overview
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Materials
C. albicans strain (e.g., SC5314 or BWP17)

YPD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)

Nourseothricin (NAT)

Sorbitol

Lithium Acetate (LiOAc)

Plasmids:

Cas9 expression vector (e.g., pV1093 or similar)

gRNA expression vector

SAT1-flipper cassette plasmid (for repair template)[17]

High-fidelity DNA polymerase

PCR and gel electrophoresis equipment

Electroporator or heat block for transformation

Methods
Step 1: Design of Guide RNA (gRNA)

Obtain the ECE1 gene sequence from the Candida Genome Database (CGD).

Use a gRNA design tool (e.g., CHOPCHOP) to identify unique 20-bp target sequences

immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[18]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1951126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8275232/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Select two gRNAs targeting the 5' and 3' ends of the ECE1 coding sequence to ensure

complete deletion.

Synthesize the gRNA expression cassette via PCR fusion or cloning into a gRNA expression

vector.[15]

Step 2: Preparation of the DNA Repair Template

The repair template should consist of a selectable marker, such as the SAT1 gene conferring

nourseothricin resistance (NATR), flanked by sequences homologous to the regions

upstream and downstream of the ECE1 gene.

Design primers to amplify the SAT1-flipper cassette from a template plasmid. These primers

must include 80-100 bp overhangs that are homologous to the regions immediately outside

the ECE1 coding sequence.[14][15]

Amplify the repair template using high-fidelity PCR.

Purify the PCR product using a standard kit. The final concentration should be >1 µg/µL.

Step 3: Preparation of Competent C. albicans Cells

Inoculate a single colony of C. albicans into 5 mL of YPD and grow overnight at 30°C with

shaking.

Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of 0.2 and grow for 3-4

hours until the OD600 reaches 0.8-1.0.

Harvest the cells by centrifugation, wash with sterile water, and then with 1 M sorbitol.

For chemical transformation, resuspend the cells in a solution containing LiOAc.[18][19]

Step 4: Co-transformation

In a microcentrifuge tube, mix the competent C. albicans cells with:

~1-2 µg of the Cas9 expression plasmid/cassette.
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~1-2 µg of the gRNA expression cassette(s).

~2-5 µg of the purified DNA repair template.

Perform transformation using either the lithium acetate/heat shock method or

electroporation.[17][18]

After transformation, allow cells to recover in YPD for 4 hours at 30°C.[15]

Step 5: Selection and Screening

Plate the transformation mixture onto YPD agar plates containing 200 µg/mL of

nourseothricin.

Incubate at 30°C for 2-3 days until colonies appear.

Isolate genomic DNA from individual transformant colonies.

Perform diagnostic PCR to verify the correct integration of the repair template and the

deletion of the ECE1 gene. Use primers that bind outside the integration site and within the

SAT1 marker.

Step 6: (Optional) Marker Recycling

To remove the SAT1 marker, grow a verified knockout mutant overnight in YPM (Yeast

Peptone Maltose) medium. Maltose induces the expression of the FLP recombinase, which

excises the marker at the flanking FRT sites.[17]

Plate the culture onto YPD and screen for colonies that have lost nourseothricin resistance.

Protocol 2: Phenotypic Verification of ece1Δ/Δ
Strains
After generating a verified ece1Δ/Δ strain, it is crucial to confirm the loss of the Candidalysin-

associated phenotype. The lactate dehydrogenase (LDH) release assay is a standard method

for quantifying host cell damage.
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LDH Release Assay for Cytotoxicity
Principle: This assay measures the activity of LDH, a cytosolic enzyme released into the culture

medium upon plasma membrane damage.

Materials:

Human epithelial cell line (e.g., TR146 oral epithelial cells)

DMEM or appropriate cell culture medium

C. albicans WT and ece1Δ/Δ strains

Commercially available LDH cytotoxicity assay kit

96-well plates

Methods:

Seed epithelial cells in a 96-well plate and grow to ~90% confluency.

Grow WT and ece1Δ/Δ C. albicans strains overnight in YPD, then wash and resuspend in

PBS. Count the cells.

Infect the epithelial cells with the C. albicans strains at a multiplicity of infection (MOI) of 1-

10.

Include control wells:

Uninfected cells (low control).

Cells treated with a lysis buffer (high control).

Incubate the plate for 24 hours at 37°C in 5% CO2.

After incubation, centrifuge the plate to pellet the cells.

Transfer the supernatant to a new 96-well plate and measure LDH activity according to the

manufacturer's instructions.
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Calculate the percentage of cytotoxicity relative to the high control.

Expected Result: Wild-type C. albicans will induce high levels of LDH release, while the ece1Δ/

Δ mutant will show LDH release levels comparable to uninfected controls, confirming that

Candidalysin is the primary mediator of epithelial damage.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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